

Application Notes and Protocols for the In Vitro Characterization of GW-791343

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Compound of Interest

Compound Name: GW-791343

Cat. No.: B1241358

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Introduction

GW-791343 is a potent and selective allosteric modulator of the P2X7 receptor, a ligand-gated ion channel activated by extracellular ATP.^[1] This compound exhibits species-specific activity, acting as a negative allosteric modulator of the human P2X7 receptor and a positive allosteric modulator of the rat P2X7 receptor. The pIC₅₀ of **GW-791343** for the human P2X7 receptor is in the range of 6.9-7.2.^[1] These application notes provide detailed protocols for key in vitro assays to characterize the activity of **GW-791343** on the human P2X7 receptor.

Data Presentation

Table 1: In Vitro Activity of **GW-791343** on the Human P2X7 Receptor

Parameter	Value	Assay Type	Cell Line	Reference
pIC ₅₀	6.9 - 7.2	Ethidium Bromide Uptake	HEK293 expressing human P2X7	^[1]
Mode of Action	Negative Allosteric Modulator	Functional Assays	Recombinant cell lines	^[1]

Signaling Pathway

The P2X7 receptor is a non-selective cation channel that, upon activation by ATP, leads to an influx of Ca^{2+} and Na^{+} and an efflux of K^{+} . This initial ion flux can trigger a cascade of downstream signaling events. In immune cells, prolonged activation of the P2X7 receptor can lead to the formation of a large, non-selective pore, allowing the passage of molecules up to 900 Da. This pore formation is a key step in the activation of the NLRP3 inflammasome, leading to the processing and release of pro-inflammatory cytokines such as Interleukin-1 β (IL-1 β). Downstream signaling pathways activated by P2X7 include the mitogen-activated protein kinase (MAPK) and nuclear factor kappa B (NF- κ B) pathways.

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References

- 1. medchemexpress.com [medchemexpress.com]
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